3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
CAS No.: 882226-05-3
Cat. No.: VC4352962
Molecular Formula: C20H15N5O4S
Molecular Weight: 421.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 882226-05-3 |
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Molecular Formula | C20H15N5O4S |
Molecular Weight | 421.43 |
IUPAC Name | 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Standard InChI | InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26) |
Standard InChI Key | KDFUJEKXQWQFLQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at positions 1, 3, and 4, coupled with a thiazole-carboxamide group. Key structural elements include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for stabilizing molecular interactions via hydrogen bonding and π-π stacking .
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4-Methoxy-3-nitrophenyl group: Introduces electron-withdrawing (-NO₂) and electron-donating (-OCH₃) substituents, modulating electronic properties and solubility.
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Thiazole-carboxamide: A sulfur-containing heterocycle linked via a carboxamide bridge, enhancing bioavailability and target affinity .
Table 1: Chemical Identifiers and Physicochemical Properties
Property | Value/Descriptor |
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CAS Number | 882226-05-3 |
IUPAC Name | 3-(4-Methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide |
Molecular Formula | C₂₀H₁₅N₅O₄S |
Molecular Weight | 421.43 g/mol |
SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)N+[O-] |
Key Functional Groups | Pyrazole, Thiazole, Carboxamide, Nitro, Methoxy |
Synthetic Pathways
General Synthesis Strategy
The compound is synthesized via multi-step reactions, typically involving:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with diketones or β-ketoesters . For example, phenylhydrazine reacts with ethyl acetoacetate to form 1-phenyl-1H-pyrazole derivatives .
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Thiazole Incorporation: Reaction of pyrazole-carboxylic acid derivatives with thiazole-2-amine using coupling agents like EDCI/HOBt .
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Functionalization: Introduction of the 4-methoxy-3-nitrophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
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1 | Cyclocondensation | Phenylhydrazine, β-ketoester, EtOH, reflux | 75–85% |
2 | Carboxylic Acid Activation | SOCl₂, solvent-free, 60°C | 90% |
3 | Amide Coupling | Thiazole-2-amine, DMF, EDCI/HOBt | 65–70% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): Key signals include δ 10.78 ppm (amide NH), 7.88–7.18 ppm (aromatic protons), and 3.86 ppm (methoxy -OCH₃) .
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¹³C NMR: Peaks at δ 191.10 ppm (ketone C=O), 159.96 ppm (amide C=O), and 145.71 ppm (pyrazole C3) .
High-Resolution Mass Spectrometry (HRMS)
Biological Activity and Mechanisms
Inferred Pharmacological Profiles
While direct assays for this compound are sparse, structurally related pyrazole-thiazole hybrids exhibit:
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Anticancer Activity: Pyrazole derivatives induce apoptosis in A549 lung cancer cells via caspase-3 activation . For example, compound 3e (a pyrazole-carbohydrazide) showed IC₅₀ = 15.54 μM in MCF-7 cells .
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Antimicrobial Effects: Thiazole-containing analogs inhibit Escherichia coli and Staphylococcus aureus with MIC values of 8–32 μg/mL .
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Anti-Inflammatory Action: Pyrazole-carboxamides suppress TNF-α and IL-6 production by 61–93% at 10 μM .
Table 3: Comparative Bioactivity of Analogous Compounds
Compound Class | Target Activity | IC₅₀/MIC | Mechanism |
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Pyrazole-carboxamides | Anti-inflammatory | 10 μM (TNF-α) | COX-2 inhibition |
Thiazole-pyrazoles | Anticancer | 15.54 μM (MCF-7) | Caspase-3 activation |
Nitrophenyl derivatives | Antibacterial | 16 μg/mL (E. coli) | Cell wall synthesis disruption |
Computational and Molecular Modeling Insights
Docking Studies
Molecular docking simulations of similar compounds reveal:
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Kinase Inhibition: Pyrazole-thiazole hybrids bind to EGFR tyrosine kinase (PDB: 1M17) with ΔG = −9.2 kcal/mol, forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .
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Antimicrobial Targets: Dihydrofolate reductase (DHFR) inhibition is predicted via π-π stacking with Phe92 and hydrogen bonding with Glu20 .
ADMET Predictions
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